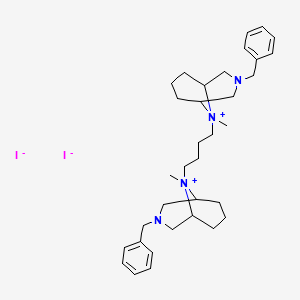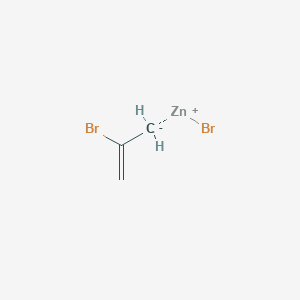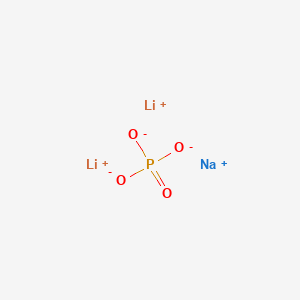
Dilithium sodium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium sodium phosphate is an inorganic compound with the chemical formula Li₂NaPO₄. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dilithium sodium phosphate can be synthesized through several methods. One common approach involves the reaction of lithium carbonate (Li₂CO₃), sodium carbonate (Na₂CO₃), and phosphoric acid (H₃PO₄) under controlled conditions. The reaction typically occurs at high temperatures, around 700°C to 1000°C, to ensure complete formation of the compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the evaporation of brine and precipitation processes. The phosphate material is concentrated through froth flotation with sulfuric acid, followed by the addition of sodium carbonate to produce lithium carbonate. This lithium carbonate is then used to synthesize this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium sodium phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, particularly in battery applications where it acts as a cathode material.
Substitution: The compound can undergo substitution reactions with other lithium or sodium compounds to form new materials with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include lithium hydroxide (LiOH), sodium hydroxide (NaOH), and phosphoric acid (H₃PO₄). These reactions typically occur under high-temperature conditions to facilitate the formation of desired products .
Major Products Formed
The major products formed from reactions involving this compound include various lithium and sodium phosphates, which are used in different applications such as solid electrolytes and battery materials .
Applications De Recherche Scientifique
Dilithium sodium phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a solid electrolyte in lithium-ion batteries due to its high ionic conductivity and stability.
Biology and Medicine: Research is ongoing to explore its potential use in medical devices and drug delivery systems.
Mécanisme D'action
The mechanism of action of dilithium sodium phosphate primarily involves its ability to conduct lithium and sodium ions. This property makes it an excellent candidate for use in solid electrolytes for batteries. The compound’s structure allows for efficient ion transport, which is crucial for the performance of battery materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium Phosphate (Li₃PO₄): Similar in structure but lacks the sodium component, making it less versatile in certain applications.
Sodium Phosphate (Na₃PO₄): Contains only sodium ions, which limits its use in lithium-ion battery applications.
Dilithium Hydroquinone (Li₂Q): Another lithium-containing compound used in battery applications but with different structural and electrochemical properties.
Uniqueness
Dilithium sodium phosphate stands out due to its unique combination of lithium and sodium ions, which enhances its ionic conductivity and stability. This makes it particularly suitable for use in advanced battery technologies and other applications requiring high-performance materials .
Propriétés
Numéro CAS |
37726-18-4 |
|---|---|
Formule moléculaire |
Li2NaO4P |
Poids moléculaire |
131.9 g/mol |
Nom IUPAC |
dilithium;sodium;phosphate |
InChI |
InChI=1S/2Li.Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 |
Clé InChI |
HUTPQVHDSCWFNI-UHFFFAOYSA-K |
SMILES canonique |
[Li+].[Li+].[O-]P(=O)([O-])[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



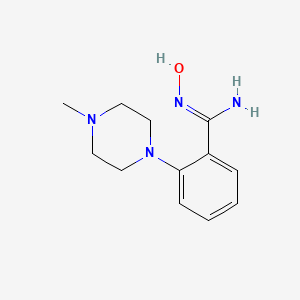
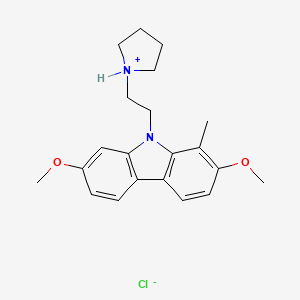
![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
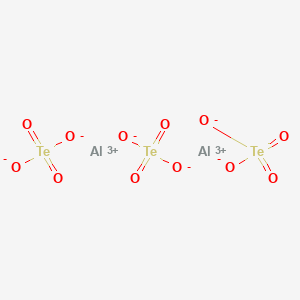

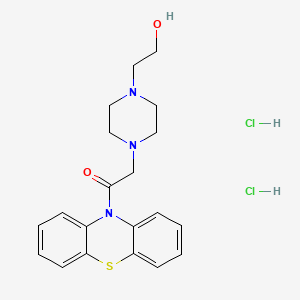
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
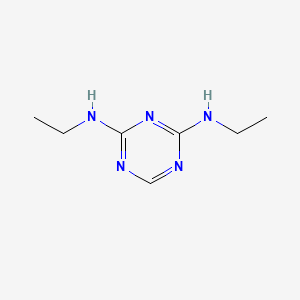
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
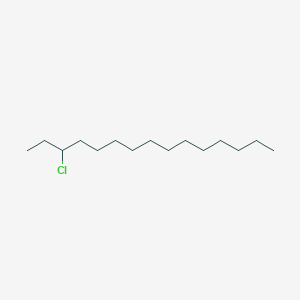
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
